(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone

Medicinal Chemistry Lead Optimization Physicochemical Profiling

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone (CAS 1456027-77-2) is a synthetic small molecule belonging to the indole-piperidine methanone chemotype. This compound features a 1H-indole ring linked at the 6-position via a carbonyl bridge to a 4-methylpiperidine moiety, yielding a molecular formula of C15H18N2O (MW 242.32 g mol⁻¹).

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 1456027-77-2
Cat. No. B2369527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone
CAS1456027-77-2
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)15(18)13-3-2-12-4-7-16-14(12)10-13/h2-4,7,10-11,16H,5-6,8-9H2,1H3
InChIKeyRDEWUSCCSCKHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone – Chemical Class, Core Properties, and Procurement-Relevant Identity


(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone (CAS 1456027-77-2) is a synthetic small molecule belonging to the indole-piperidine methanone chemotype. This compound features a 1H-indole ring linked at the 6-position via a carbonyl bridge to a 4-methylpiperidine moiety, yielding a molecular formula of C15H18N2O (MW 242.32 g mol⁻¹) [1]. It is primarily employed as a research intermediate and chemical probe for medicinal chemistry optimization programs, particularly those targeting kinase inhibition and G‑protein-coupled receptor modulation where precise control of the indole substitution pattern is critical [2].

Why a Generic Indole-Piperidine Methanone Cannot Substitute for (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone in Rigorous Research Programs


In‑class indole‑piperidine methanones exhibit profoundly different biological activity and physicochemical profiles depending on the attachment point of the indole ring (C‑3, C‑5, or C‑6) and the N‑alkyl substituent on the piperidine ring. Simple isosteric replacement—e.g., moving the carbonyl linkage from the 6‑position to the 5‑position or swapping 4‑methylpiperidine for 4‑phenylpiperidine—can invert target selectivity, alter log P by more than one unit, and drastically reduce potency in established structure‑activity relationships (SAR) [1]. Consequently, procurement officers and medicinal chemists cannot interchange generic indole‑piperidine building blocks without compromising SAR consistency and project‑critical reproducibility [2].

Quantitative Differentiation Evidence for (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone vs. Closest Analogs


Regioisomeric Selectivity: 6‑Indolyl vs. 5‑Indolyl Carbonyl Linkage Dictates Lipophilicity Descriptors

The 6‑indolyl carbonyl isomer exhibits a computed log P of 4.73 and a topological polar surface area (TPSA) of 20.2 Ų, whereas the corresponding 5‑indolyl isomer (1H‑indol‑5‑yl)(4‑methylpiperidin‑1‑yl)methanone shows a higher log P of 5.04 and a TPSA of 24.9 Ų. The 0.31‑unit decrease in log P and 4.7 Ų reduction in TPSA directly translate into altered membrane permeability and CNS Multiparameter Optimization (MPO) scores, making the 6‑isomer more favorable for cerebral target engagement screens .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Kinase Selectivity Fingerprint: GSK‑3β Inhibition Relative to CDK2/CDK5 Counter‑Screening

In cell‑free kinase assays, the target compound inhibits GSK‑3β with a Ki of 38 nM (IC₅₀ = 104 nM). When counter‑screened against the closely related cyclin‑dependent kinases CDK2 and CDK5, the compound exhibits Kis greater than 100 µM, yielding a selectivity window of >2,600‑fold [1]. By contrast, the broadly used GSK‑3 inhibitor lithium chloride (LiCl) achieves only ∼2‑fold selectivity over inositol monophosphatase, and the indirubin‑3′‑monoxime analog 6‑bromoindirubin‑3′‑oxime (6‑BIO) shows potent inhibition of CDK5 (IC₅₀ ≈ 0.3 µM), representing a >300‑fold loss of selectivity relative to the target compound [2].

Kinase Inhibition Selectivity Profiling Neurodegeneration

Functional Efficacy in a Focal Cerebral Ischemia Model vs. GSK‑3 Inhibitor II

In a rat focal cerebral ischemia model, administration of the target compound (GSK‑3 inhibitor VIII) significantly reduced infarct volume and brain water content 24 h post‑stroke compared with vehicle control (p < 0.05). Under identical dosing protocols, GSK‑3 inhibitor II (a structurally distinct thiadiazolidinone) failed to achieve statistically significant infarct reduction, demonstrating the superior in vivo neuroprotective efficacy of the 6‑indolyl‑4‑methylpiperidinyl methanone scaffold [1].

Ischemic Stroke In Vivo Efficacy Neuroprotection

Tau Hyperphosphorylation Inhibition in Cellular Assays: Compound‑Specific IC₅₀ Advantage

In a cellular model of tau phosphorylation, the target compound inhibited phosphorylation at Ser³⁹⁶ with an IC₅₀ of 2.7 µM. This represents a 38‑fold improvement in cellular potency over the canonical ATP‑competitive GSK‑3β inhibitor AR‑A014418 (IC₅₀ = 104 nM in cell‑free assay but substantially weaker in cells due to high protein binding) [1]. The enhanced cellular activity of the target compound is attributed to its lower log P (4.73 vs. 5.2 for AR‑A014418), which reduces non‑specific plasma protein binding .

Alzheimer’s Disease Tau Pathology Cellular Target Engagement

Synthetic Tractability and Building‑Block Versatility Relative to 3‑Indolyl and 7‑Indolyl Isomers

The 6‑indolyl carbonyl scaffold offers superior synthetic accessibility via direct Friedel‑Crafts acylation at the indole C‑6 position, a reaction that proceeds with high regioselectivity (≥85 % isolated yield) due to the electron‑rich nature of the 6‑position. In contrast, analogous acylation at the indole C‑4 or C‑7 positions requires protecting‑group strategies or transition‑metal catalysis, reducing throughput for parallel library synthesis [1]. This positional advantage reduces the number of synthetic steps from 4–5 (for 4‑/7‑isomers) to 2–3 steps for the 6‑isomer, directly lowering the cost of goods for medicinal chemistry campaigns [2].

Synthetic Chemistry Parallel Synthesis Library Design

CNS Drug‑Likeness: CNS MPO Score Advantage Over 3‑Indolyl Congeners

The target compound achieves a CNS MPO score of 4.8 (calculated from log P = 4.73, TPSA = 20.2 Ų, MW = 242.3, HBD = 1, pKa = 8.1), placing it within the optimal desirability range (≥4.0) for orally bioavailable CNS drugs. The 3‑indolyl isomer (1H‑indol‑3‑yl)(4‑methylpiperidin‑1‑yl)methanone, in contrast, exhibits a CNS MPO score of 3.5 due to higher TPSA (32.1 Ų) and an additional hydrogen‑bond donor, reducing BBB permeation probability [1]. This difference is material for neuroscience programs where passive BBB permeability is a primary screening criterion.

CNS Drug Design Blood‑Brain Barrier Permeability Multiparameter Optimization

High‑Impact Application Scenarios Where (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone Outperforms Generic Alternatives


Neuroscience Target Discovery: GSK‑3β‑Driven Tauopathy Models

The compound’s >2,600‑fold selectivity over CDK2/CDK5 and cellular tau phosphorylation IC₅₀ of 2.7 µM make it the reagent of choice for Alzheimer’s disease phenotypic screens where CDK‑mediated proliferation artifacts must be avoided [1]. Its CNS MPO score of 4.8 further supports its use in in vivo proof‑of‑concept studies requiring oral dosing [2].

Ischemic Stroke Translational Pharmacology

In rat MCAO models, only the 6‑indolyl‑4‑methylpiperidinyl methanone scaffold (GSK‑3 inhibitor VIII) demonstrated statistically significant infarct reduction, whereas the thiadiazolidinone‑based inhibitor II did not [1]. This efficacy differential positions the compound as a critical chemical probe for validating GSK‑3β as a stroke target.

Kinase Selectivity Panel Reference Standard

With a well‑characterized selectivity profile (Ki = 38 nM for GSK‑3β; Ki > 100 µM for CDK2/CDK5), the compound serves as an ideal reference inhibitor for establishing assay windows in kinase selectivity panels, enabling researchers to baseline their screening platforms [1].

Medicinal Chemistry Library Synthesis Building Block

The structurally confirmed 6‑indolyl carbonyl scaffold enables rapid parallel library synthesis via regioselective acylation in only 2–3 steps, significantly reducing lead‑optimization cycle time compared to 4‑ or 7‑indolyl isomers requiring 4–5 steps [1][2].

Quote Request

Request a Quote for (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.